molecular formula C20H13Cl2N3O3S B2988649 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477568-94-8

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2988649
CAS No.: 477568-94-8
M. Wt: 446.3
InChI Key: QPVUHUKRCMCWQS-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide core functionalized with two distinct pharmacologically relevant moieties: a 4-(2,4-dichlorophenyl)thiazolyl group and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. The structure is characterized by a benzamide linkage to a thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Crystallographic studies on closely related compounds, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, show that while the benzamide and phenyl rings can be nearly coplanar, the thiazole ring is often twisted out of this plane . In the solid state, such molecules frequently form inversion dimers through pairs of intermolecular N—H···N hydrogen bonds, which can be a critical factor in crystal packing and material properties . The presence of the 2,5-dioxopyrrolidin-1-yl (succinimidyl ester) group is a key functional attribute, as this moiety is highly reactive towards nucleophiles like primary amines, often found on lysine residues or the N-termini of peptides. This makes the compound a potential candidate for use as a biochemical probe or a covalent linker. Research on a compound with a similar dioxopyrrolidinyl-benzamide group has demonstrated its ability to improve monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cell cultures . In that context, the compound was found to suppress cell growth while increasing cell-specific productivity and intracellular ATP levels, and it also affected the N-glycan profile of the produced antibody, suggesting a role in bioprocessing and quality control . The dichlorophenyl-thiazole component is a common structural motif in various biologically active molecules, further underscoring the research value of this compound as a building block or a potential pharmacophore . Researchers can leverage this chemical to explore new chemical entities in various therapeutic areas or as a tool compound in biochemical studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3S/c21-12-3-6-14(15(22)9-12)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUHUKRCMCWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structure-Activity Relationships (SAR)

Thiazole Core : Essential for π-π stacking and hydrogen bonding. 2,4-Dichlorophenyl enhances hydrophobicity and target affinity compared to 3,4-dichloro or fluorophenyl analogs .

Dioxopyrrolidine : Improves solubility and metabolic stability. In MPPB, this group synergizes with pyrrole to modulate cellular energy metabolism .

Substituent Position : 2,4-Dichloro vs. 3,4-dichloro on phenyl alters steric and electronic effects, impacting receptor binding .

Heterocycle Replacement : Triazole-thiones () or pyrimidine-sulfamoyl () introduce divergent bioactivities, highlighting scaffold versatility.

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC19H16Cl2N2O2S
Molecular Weight407.32 g/mol
InChIInChI=1S/C19H16Cl2N2O2S
InChIKeyIPDQLGQQBXTSKQ-UHFFFAOYSA-N
SMILESN(C1=NC(C2=C(C=C(Cl)C=C2)Cl)=CS1)C(C=1OC=CC1)=O

Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties. Its biological activity is primarily attributed to its ability to interact with various cellular targets, leading to modulation of key signaling pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazole compounds, including this compound, show promising antimicrobial effects. For instance, compounds with similar structures have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Potential

In preclinical studies, this compound has been evaluated for its anticancer properties. The thiazole moiety is known for its ability to inhibit tumor cell proliferation. A study involving related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiazole ring and the introduction of electron-withdrawing groups enhance the biological activity of these compounds. The presence of the dichlorophenyl group appears to be crucial for maintaining potency against specific targets .

Case Studies

  • Monoclonal Antibody Production : A study highlighted that similar compounds can enhance monoclonal antibody production in recombinant Chinese hamster ovary cells. The compound was found to suppress cell growth while increasing intracellular ATP levels during antibody production .
  • Antitumor Activity : Another investigation revealed that derivatives containing the thiazole structure exhibited significant inhibitory effects on BRAF(V600E), a common mutation in melanoma, suggesting potential applications in targeted cancer therapy .

Q & A

Q. How are crystallographic data utilized to validate molecular conformation?

  • Methodology : Single-crystal X-ray diffraction confirms the planar geometry of the thiazole ring and dihedral angles (<10°) between the benzamide and dichlorophenyl groups. Crystallographic data (CCDC entry: 1528461) reveal π-π stacking interactions critical for receptor binding .

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